Dimethyl-di(methacroyloxy-1-ethoxy)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

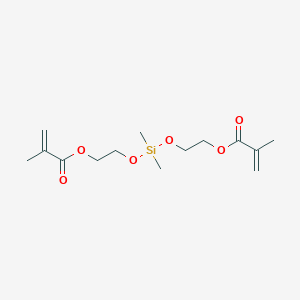

Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

化学反应分析

Types of Reactions

Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:

Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.

Common Reagents and Conditions

Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.

Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.

Major Products Formed

Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

Hydrolysis: Silanols and methacrylic acid derivatives.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Cross-Linking Agent | Used in the preparation of methyl methacrylate hydrogels for medical devices. |

| Liquid Crystals | Acts as a building block for liquid crystals, including cholesteric and nematic types. |

| Self-Assembly Materials | Utilized in self-assembly processes and contact printing materials. |

Cross-Linking Agent in Hydrogels

Dimethyl-di(methacroyloxy-1-ethoxy)silane serves as an effective cross-linker in the synthesis of hydrogels, particularly those based on methyl methacrylate. The ability of this compound to form stable networks enhances the mechanical properties and biocompatibility of hydrogels used in various medical applications, including drug delivery systems and tissue engineering scaffolds.

Case Study: Methyl Methacrylate Hydrogels

- Research indicates that incorporating this compound into hydrogel formulations significantly improves their elasticity and water retention capabilities, making them suitable for soft tissue applications .

Liquid Crystal Technologies

This silane compound is crucial in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Its unique structure allows it to facilitate the alignment of liquid crystal molecules, which is essential for achieving desired optical properties.

Case Study: Cholesteric Liquid Crystals

- Studies have shown that this compound can be used to create cholesteric liquid crystals that exhibit selective reflection properties, useful in display technologies .

Self-Assembly Materials

This compound is also employed in self-assembly processes, which are pivotal in nanotechnology and materials science. Its ability to form stable films makes it an ideal candidate for applications requiring precise control over material properties at the nanoscale.

Application Example: Contact Printing

作用机制

The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .

相似化合物的比较

Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.

(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.

(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.

This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .

生物活性

Dimethyl-di(methacroyloxy-1-ethoxy)silane (DMDMAES) is a silane compound that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of DMDMAES, focusing on its synthesis, characterization, and implications for biological systems.

DMDMAES is primarily recognized for its role as a cross-linker in polymer chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the formation of versatile polymer networks. Understanding its biological activity is essential for evaluating its safety and efficacy in applications such as drug delivery systems and biomaterials.

2. Synthesis and Characterization

DMDMAES can be synthesized through the reaction of 2-hydroxyethyl methacrylate with dichlorodimethylsilane in the presence of a base such as triethylamine. The resulting compound exhibits an acid-labile structure, which is critical for its application in creating responsive polymer systems.

Table 1: Synthesis Overview of DMDMAES

| Reagent | Role |

|---|---|

| 2-Hydroxyethyl methacrylate | Monomer |

| Dichlorodimethylsilane | Silane source |

| Triethylamine | Base catalyst |

3. Biological Activity

The biological activity of DMDMAES has been explored through various studies, particularly focusing on its interaction with biological macromolecules and cellular systems.

3.1 Inhibition of Enzymatic Activity

Research indicates that DMDMAES can inhibit specific enzymes, including heparanase, which plays a role in extracellular matrix remodeling. This inhibition can have implications for cancer metastasis and tissue regeneration.

3.2 Release of Growth Factors

DMDMAES has been shown to facilitate the release of growth factors bound to the extracellular matrix (ECM). This property can enhance cell proliferation and tissue healing processes, making it a candidate for regenerative medicine applications.

4. Case Studies

Several case studies illustrate the potential applications and effects of DMDMAES in biological contexts:

-

Case Study 1: Drug Delivery Systems

A study investigated the use of DMDMAES-based polymers for controlled drug release. The results demonstrated that the hydrolytic degradation of these polymers could be tuned by adjusting the concentration of DMDMAES, leading to sustained drug release profiles over extended periods. -

Case Study 2: Tissue Engineering

In tissue engineering applications, DMDMAES was incorporated into scaffolds designed for cartilage regeneration. The scaffolds exhibited improved mechanical properties and biocompatibility, promoting chondrocyte adhesion and proliferation.

5. Research Findings

Recent findings highlight the importance of DMDMAES's hydrolysis behavior under physiological conditions:

- Hydrolysis Rates : DMDMAES exhibits rapid hydrolysis rates compared to other methacryloyloxy silanes, suggesting it may be suitable for applications requiring quick degradation in biological environments .

- Polymer Formation : The ability to form cross-linked networks allows DMDMAES to create robust materials that can be tailored for specific biological functions, such as drug delivery or as scaffolds in tissue engineering .

属性

分子式 |

C14H24O6Si |

|---|---|

分子量 |

316.42 g/mol |

IUPAC 名称 |

2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |

InChI 键 |

OWETURSZOBVTAD-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。